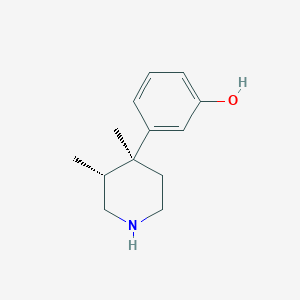

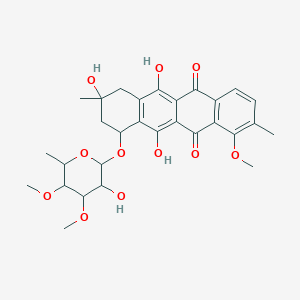

Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester

Descripción general

Descripción

Methanesulfonic acid (MSA) is an organosulfuric, colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . Salts and esters of methanesulfonic acid are known as mesylates (or methanesulfonates, as in ethyl methanesulfonate) .

Synthesis Analysis

The synthesis of methanesulfonic acid esters typically involves the reaction of an alcohol with methanesulfonic acid in the presence of a catalyst . The reaction proceeds via nucleophilic attack by the alcohol, followed by deprotonation and leaving group removal .Molecular Structure Analysis

The molecular structure of methanesulfonic acid consists of a single carbon atom bonded to three hydrogen atoms and a sulfonate group . The sulfonate group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a hydroxyl group .Chemical Reactions Analysis

Methanesulfonic acid can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) . It can be used in the metallurgy of copper, zinc, cobalt, nickel, and rare earths, as well as in the recycling of metals from end-of-life products .Physical And Chemical Properties Analysis

Methanesulfonic acid is a very strong acid (pKa = -1.9) . It is very stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water . It is hygroscopic in its concentrated form .Aplicaciones Científicas De Investigación

Microbial Metabolism and Environmental Cycling

Methanesulfonic acid plays a crucial role in the biogeochemical cycling of sulfur. It is a product of the atmospheric oxidation of dimethyl sulfide and serves as a sulfur source for diverse aerobic bacteria, including specialized methylotrophs such as Methylosulfonomonas and Marinosulfonomonas. These bacteria use methanesulfonate as a carbon and energy substrate, highlighting its significance in microbial metabolism and environmental sulfur cycling (Kelly & Murrell, 1999).

Chemical Synthesis and Reactions

Methanesulfonic acid is instrumental in various synthetic applications, including the Fries rearrangement of phenolic esters, where it acts efficiently in combination with phosphorus oxychloride (MAPO). This process yields acylaryl methane sulfonates, demonstrating its utility in organic synthesis (Kaboudin, 1999). Additionally, its supported form on alumina is used as a catalyst in microwave-assisted esterification reactions, showcasing its efficiency and environmental benignity (Fabián et al., 2014).

Oxidation Studies

Studies on the oxidation of methanesulfinic acid reveal the formation of methanesulfonic acid as a major product, with methanesulfonyl radical playing a central role. These findings are crucial for understanding the chemical behavior and stability of methanesulfonic acid derivatives under various conditions (Flyunt et al., 2001).

Catalytic Applications

Methanesulfonic acid finds application as a catalyst in esterification reactions, where its use leads to high yields and reusability, outperforming traditional Lewis acids. This showcases its potential in the development of more sustainable and efficient chemical processes (Jiang, 2005).

Safety And Hazards

Direcciones Futuras

The global production of methanesulfonic acid is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications . These include cleaning fluids, electrolytes for electroplating, redox-flow batteries, catalysts in organic synthesis, and as a solvent for high-molecular-weight polymers .

Propiedades

IUPAC Name |

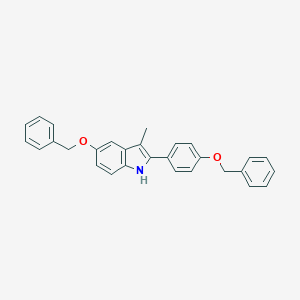

[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO5S/c1-6-8(7-15-17(5,13)14)11-9(12)16-10(2,3)4/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZHEULQLNAULU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COS(=O)(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](COS(=O)(=O)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457700 | |

| Record name | Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester | |

CAS RN |

474645-98-2 | |

| Record name | 1,1-Dimethylethyl N-[(1R)-1-[[(methylsulfonyl)oxy]methyl]propyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474645-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid (R)-2-tert-butoxycarbonylamino-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B134181.png)